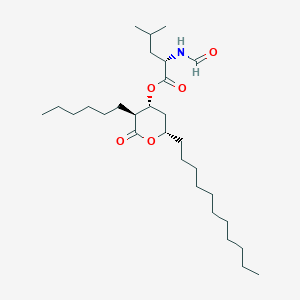

N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester" appears to be a complex ester derived from the amino acid L-leucine. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and applications of related leucine-derived esters.

Synthesis Analysis

The first paper describes a solvent-free method for synthesizing esters, including cyclic esters, catalyzed by L-leucine . This method is noted for its mild and efficient conditions, tolerating a wide range of alcohols with various side chains. Although the specific compound is not mentioned, the principles of this synthesis method could potentially be applied to its production. The reaction proceeds under neat conditions without the need for additional acids, bases, or water removal.

Molecular Structure Analysis

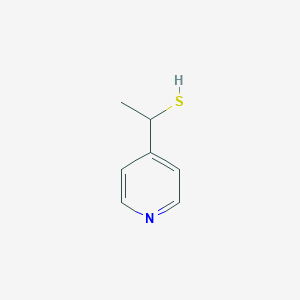

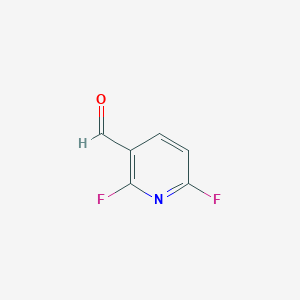

The second paper details the synthesis of a different N-formyl leucine ester, specifically "N-(3-Formyl Pyridine)-Leucine Ethyl Ester" . The structure of the target product was confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and HRMS. These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds. Although the compound is not the same, similar analytical methods would be used for its structural analysis.

Chemical Reactions Analysis

The application of the leucine-derived ester in cigarette flavoring is explored in the second paper . The ester undergoes pyrolysis, resulting in 39 identified pyrolysis products, which are primarily aroma components. This indicates that leucine-derived esters can participate in chemical reactions under certain conditions, leading to a variety of products that can enhance sensory experiences.

Physical and Chemical Properties Analysis

科学研究应用

Leucine in Muscle Protein Synthesis and Sarcopenia

亮氨酸(Leucine)是一种支链氨基酸,以其在刺激肌肉蛋白质合成中的作用而闻名,表明在预防老年肌肉萎缩(称为肌少症)方面具有潜在益处。研究已经调查了亮氨酸的可耐受最高摄入水平,表明其在促进老年人群肌肉健康方面的安全性和有效性(Elango, Rasmussen, & Madden, 2016)。此外,亮氨酸代谢产物β-羟基-β-甲基丁酸(HMB)已被探讨其对运动表现和肌肉肥大的影响,结果各异,突显其潜力,但也表明需要进一步研究(Wilson, Wilson, & Manninen, 2008)。

Leucine and Metabolic Health

研究还深入探讨了亮氨酸对代谢健康的影响,包括其在调节葡萄糖稳态和能量平衡中的作用。尽管口服亮氨酸已被研究其对食物摄入和体脂肪影响的效果,但研究结果表明,单独补充亮氨酸可能不会显著影响这些参数,指出其代谢作用的复杂性和需要进一步研究(Pedroso, Zampieri, & Donato, 2015)。

Molecular Mechanisms and Therapeutic Potentials

亮氨酸及其衍生物的详细分子机制,例如它们对mTOR信号通路的影响,突显了它们在肌肉合成之外的治疗潜力。亮氨酸刺激mTOR的能力,mTOR是细胞生长和代谢的关键调节因子,表明其在对抗肌肉消耗性疾病中的应用。然而,亮氨酸补充在长期干预中的临床疗效尚待完全确定,目前的证据不支持其单独用于预防肌肉流失(van Loon, 2012)。

Research Directions

鉴于亮氨酸的促肌肉合成和分解作用之间的复杂平衡,需要进一步研究以优化其在医学食品中的使用,以及作为特定病理或生理条件下潜在膳食补充剂的潜力。支链氨基酸,包括亮氨酸,在膳食管理中至关重要,特别是在甲基丙二酸血症和丙酸血症等疾病中,不当补充可能产生不良影响(Myles, Manoli, & Venditti, 2018)。

属性

IUPAC Name |

[(3S,4R,6S)-3-hexyl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24-21-27(25(28(32)34-24)19-17-10-8-6-2)35-29(33)26(30-22-31)20-23(3)4/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWNIYFHQZQPBP-YIPNQBBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester | |

CAS RN |

130793-27-0 |

Source

|

| Record name | N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130793270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-FORMYL-L-LEUCINE (3S,4R,6S)-3-HEXYL-2-OXO-6-UNDECYLTETRAHYDRO-2H-PYRAN-4-YL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WU82B0SW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)

![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)

![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)

![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)

![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)